REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)(Cl)Cl)=[CH:4][N:3]=1.[Cl-].[NH4+:13]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:13])=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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46 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1)C(Cl)(Cl)Cl
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Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Name
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cupric oxide
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Quantity
|
0.23 g
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Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 200-ml reaction flask
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Type
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CUSTOM
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Details
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equipped with a thermometer
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Type
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CUSTOM
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Details
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The mixture was reacted at 200° C. for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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TEMPERATURE
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Details
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The mixture was cooled further
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Type
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FILTRATION
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Details
|
At 60° C., the mixture was filtered
|
Type
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CUSTOM
|
Details
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to remove a copper salt and excessive ammonium chloride
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Type
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CONCENTRATION
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Details
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The filtrate (xylene layer) was concentrated
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Type
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CONCENTRATION
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Details
|
The resulting concentrate
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Type
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DISTILLATION
|
Details
|
was subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 73.3% | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |